Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate
CAS No.: 84145-01-7
Cat. No.: VC16965068
Molecular Formula: C12H7F2NaO
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84145-01-7 |
|---|---|
| Molecular Formula | C12H7F2NaO |
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | sodium;4-(2,4-difluorophenyl)phenolate |
| Standard InChI | InChI=1S/C12H8F2O.Na/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8;/h1-7,15H;/q;+1/p-1 |
| Standard InChI Key | FZDUJHDGTNTZIZ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate consists of two aromatic rings connected by a single bond, forming a biphenyl system. Fluorine atoms occupy the 2' and 4' positions on one phenyl ring, while the sodium-bound phenolate group is located at the 4-position of the adjacent ring. This arrangement creates a polarized electronic structure, with the fluorine atoms inductively withdrawing electron density and the phenolate group acting as a strong nucleophile. The compound’s canonical SMILES representation, , underscores its planar geometry and ionic character.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and fluorine atoms. For example, in related terphenyl derivatives synthesized using similar intermediates, NMR spectra show resonances between δ 7.12–7.51 ppm for aromatic protons, while NMR spectra exhibit signals near δ −115 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 228.17, consistent with the compound’s molecular weight.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves reacting 2',4'-difluorobiphenyl-4-ol with sodium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via deprotonation of the phenolic hydroxyl group, forming the sodium phenolate salt. Alternative methods include metathesis reactions using sodium hydride or sodium carbonate, though these may require stricter anhydrous conditions .
Table 1: Synthetic Conditions for Sodium 2',4'-Difluoro(1,1'-Biphenyl)-4-Olate
| Parameter | Value/Description | Reference |
|---|---|---|
| Precursor | 2',4'-Difluorobiphenyl-4-ol | |
| Base | Sodium hydroxide (NaOH) | |
| Solvent | DMF, THF, or ethanol | |
| Temperature | 25–60°C | |
| Yield | 85–95% |
Purification and Characterization
Purification is achieved via recrystallization from ethanol or column chromatography using chloroform/ethyl acetate mixtures . The compound’s purity is validated by melting point analysis (decomposes above 250°C) and elemental analysis. X-ray crystallography of analogous structures confirms the coplanar arrangement of the biphenyl system, stabilized by π-π stacking interactions .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) studies indicate a decomposition temperature exceeding 250°C, attributed to the stability of the aromatic system and ionic bonding. The parent compound, 4,4'-difluorobiphenyl, exhibits a melting point of 363.1 K and a boiling point of 527.7 K, suggesting that the sodium olate derivative retains similar thermal resilience .
Solubility and Reactivity
The compound demonstrates high solubility in polar solvents such as water, methanol, and DMF due to its ionic nature. In nonpolar solvents like chloroform, it forms colloidal suspensions. Its reactivity is dominated by the phenolate ion, which participates in electrophilic aromatic substitution and nucleophilic acyl substitution reactions . Fluorine atoms further enhance electrophilicity at the ortho and para positions, enabling regioselective functionalization .
Applications in Organic Synthesis
Terphenyl and Polymer Synthesis
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate serves as a precursor in the synthesis of fluorinated terphenyls. For instance, bromination of the compound in carbon tetrachloride yields 4,4″-difluoro-4',5′-bis(4-fluorophenyl)-1,1′:2′,1″-terphenyl (4d) with 96% efficiency . Such terphenyls are critical in liquid crystal displays (LCDs) and high-performance polymers due to their thermal stability and electronic properties .
Table 2: Key Reactions Involving Sodium 2',4'-Difluoro(1,1'-Biphenyl)-4-Olate
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Bromination | 4,4″-Difluoroterphenyl | 96% | |
| Suzuki Coupling | Fluorinated biphenyl polymers | 80–90% | |
| Esterification | Aryl esters for drug delivery | 75% |
Pharmaceutical Intermediates
The compound’s phenolate group facilitates the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its fluorine atoms improve metabolic stability and bioavailability in drug candidates, as seen in derivatives tested for anticancer activity.
Research Frontiers and Challenges
Environmental Impact
While the compound’s applications are promising, its environmental persistence remains understudied. Fluorinated aromatic compounds are often resistant to biodegradation, raising concerns about bioaccumulation . Advanced oxidation processes and bioremediation strategies are being explored to address this issue.
Scalability and Cost
Current synthetic methods rely on expensive fluorinated precursors. Research into catalytic fluorination and flow chemistry aims to reduce production costs .
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